N-(1-Methyl-2-phenylethyl)-4-morpholinamine
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Overview
Description
N-(1-Methyl-2-phenylethyl)-4-morpholinamine is an organic compound that belongs to the class of amphetamines and derivatives. This compound contains a morpholine ring attached to a phenylethylamine backbone, making it structurally unique and potentially significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-phenylethyl)-4-morpholinamine typically involves the reaction of 1-phenylethylamine with morpholine under specific conditions. One common method includes the use of a catalyst such as palladium(II) acetate and a ligand like D t-BPF, with potassium carbonate as an additive. The reaction is carried out in a solvent such as N-methyl-2-pyrrolidone .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(1-Methyl-2-phenylethyl)-4-morpholinamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(1-Methyl-2-phenylethyl)-4-morpholinamine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(1-Methyl-2-phenylethyl)-4-morpholinamine involves its interaction with specific molecular targets, such as neurotransmitter receptors. It may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways . The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: N-(1-phenethyl-4-piperidinyl)propionanilide, a potent narcotic analgesic.
Butyrfentanyl: N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl] butanamide, a fentanyl analog.
Uniqueness
N-(1-Methyl-2-phenylethyl)-4-morpholinamine is unique due to its morpholine ring, which distinguishes it from other similar compounds like fentanyl and butyrfentanyl. This structural difference may result in distinct pharmacological properties and applications .
Properties
CAS No. |
87498-62-2 |
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Molecular Formula |
C13H20N2O |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
N-(1-phenylpropan-2-yl)morpholin-4-amine |
InChI |
InChI=1S/C13H20N2O/c1-12(11-13-5-3-2-4-6-13)14-15-7-9-16-10-8-15/h2-6,12,14H,7-11H2,1H3 |
InChI Key |
RHQPQXVAGPLUMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NN2CCOCC2 |
Origin of Product |
United States |
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